3-Methyl-1-(4-methylphenyl)cyclohexan-1-OL
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Overview
Description
3-Methyl-1-(4-methylphenyl)cyclohexan-1-OL is an organic compound with the molecular formula C14H20O It is a tertiary alcohol, characterized by a cyclohexane ring substituted with a methyl group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-methylphenyl)cyclohexan-1-OL typically involves the alkylation of cyclohexanone with 4-methylbenzyl chloride in the presence of a base, followed by reduction of the resulting ketone to the corresponding alcohol. The reaction conditions often include:
Base: Sodium hydride or potassium tert-butoxide
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(4-methylphenyl)cyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction to the corresponding hydrocarbon using hydrogenation catalysts.
Substitution: Halogenation or nitration reactions at the aromatic ring using halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products
Oxidation: 3-Methyl-1-(4-methylphenyl)cyclohexanone
Reduction: 3-Methyl-1-(4-methylphenyl)cyclohexane
Substitution: 4-Bromo-3-methyl-1-(4-methylphenyl)cyclohexan-1-OL
Scientific Research Applications
3-Methyl-1-(4-methylphenyl)cyclohexan-1-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(4-methylphenyl)cyclohexan-1-OL involves its interaction with specific molecular targets and pathways. As a tertiary alcohol, it can form hydrogen bonds and participate in various biochemical reactions. Its effects are mediated through its ability to modulate enzyme activity, interact with cell membranes, and influence signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Terpinen-4-ol: A similar compound with a cyclohexane ring and a hydroxyl group, but with different substituents.
p-Menth-1-en-4-ol: Another related compound with a similar structure but different functional groups.
Uniqueness
3-Methyl-1-(4-methylphenyl)cyclohexan-1-OL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C14H20O |
---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
3-methyl-1-(4-methylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O/c1-11-5-7-13(8-6-11)14(15)9-3-4-12(2)10-14/h5-8,12,15H,3-4,9-10H2,1-2H3 |
InChI Key |
STUMQNNXRWHFER-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(C2=CC=C(C=C2)C)O |
Origin of Product |
United States |
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